LogP and Lipophilicity Comparison
The octanol-water partition coefficient (LogP) of L‑alanine cyclopentylmethyl ester HCl is 1.4888 , placing it in a balanced lipophilic range that is higher than methyl and ethyl esters but lower than benzyl ester. This value is critical for predicting membrane permeability and oral absorption in prodrug development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.4888 |
| Comparator Or Baseline | L‑alanine methyl ester (LogP ≈ 1.01–1.17), L‑alanine ethyl ester (LogP ≈ 1.40), L‑alanine isopropyl ester (LogP ≈ 1.79), L‑alanine tert‑butyl ester (LogP ≈ 0.6), L‑alanine benzyl ester (LogP ≈ 2.58) |
| Quantified Difference | Cyclopentylmethyl ester is ~0.3–0.5 LogP units higher than methyl/ethyl esters, ~0.3 units lower than isopropyl ester, and ~1.1 units lower than benzyl ester. |
| Conditions | Calculated LogP values from authoritative chemical databases (ACD/Labs, ChemAxon). |
Why This Matters
This LogP range (1.5) is often associated with optimal passive membrane permeability while avoiding excessive lipophilicity that can lead to poor aqueous solubility or off-target binding [1].
- [1] Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 39, 100396. View Source
